molecular formula C20H28N4O2 B12761012 8-(3-Hydroxy-2-quinuclidinyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one CAS No. 102504-85-8

8-(3-Hydroxy-2-quinuclidinyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one

Cat. No.: B12761012
CAS No.: 102504-85-8
M. Wt: 356.5 g/mol
InChI Key: JDTQWDZKGLSFIE-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with a quinuclidinyl and phenyl substituent, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the quinuclidinyl and phenyl groups via nucleophilic or electrophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group on the quinuclidinyl ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Multi-step synthesis in batch reactors with careful control of reaction conditions.

    Continuous Flow Synthesis: Use of continuous flow reactors for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1,3,8-Triazaspiro(4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of specific receptors in biological systems.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Influencing cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spiro linkage and triazaspirodecane core.

    Quinuclidinyl derivatives: Compounds featuring the quinuclidinyl group.

    Phenyl-substituted spiro compounds: Molecules with phenyl groups attached to spiro-linked structures.

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

102504-85-8

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

8-(3-hydroxy-1-azabicyclo[2.2.2]octan-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C20H28N4O2/c25-17-15-6-10-22(11-7-15)18(17)23-12-8-20(9-13-23)19(26)21-14-24(20)16-4-2-1-3-5-16/h1-5,15,17-18,25H,6-14H2,(H,21,26)

InChI Key

JDTQWDZKGLSFIE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2N3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5)O

Origin of Product

United States

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